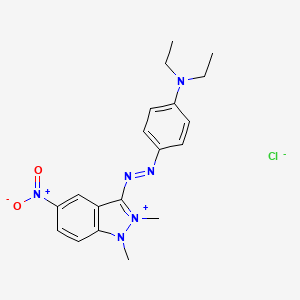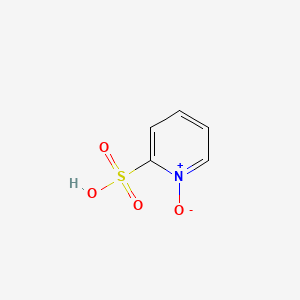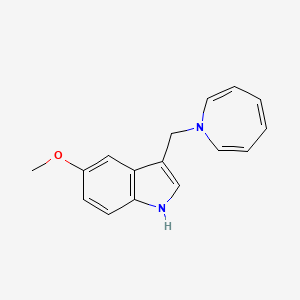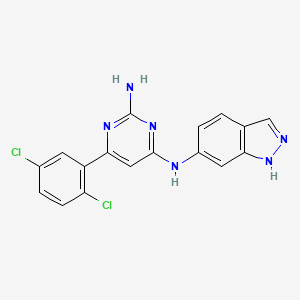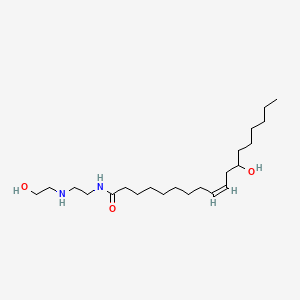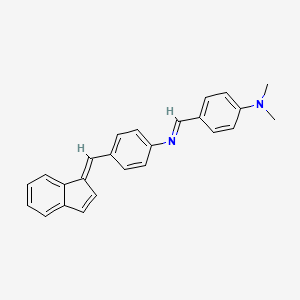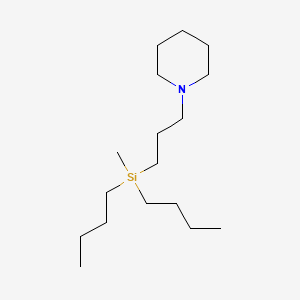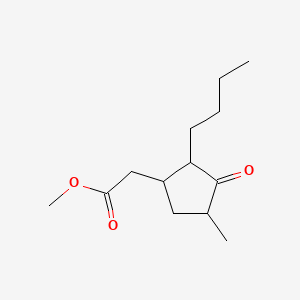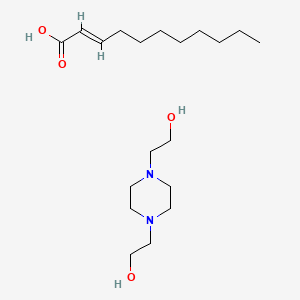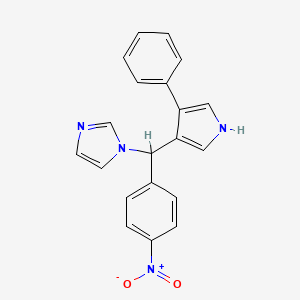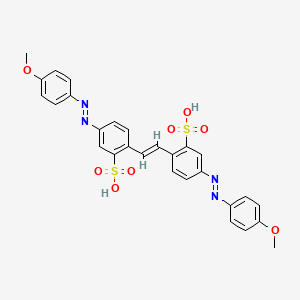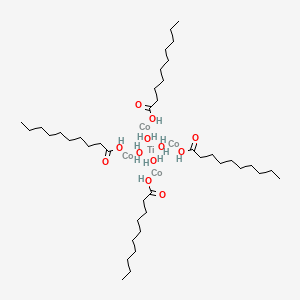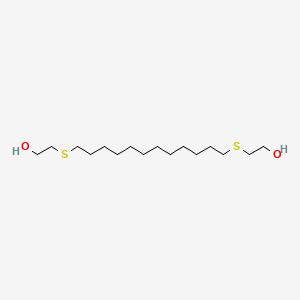
2,2'-(Dodecane-1,12-diylbis(thio))bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol is an organic compound with the molecular formula C16H34O2S2 and a molecular weight of 322.57 g/mol This compound is characterized by the presence of two ethanol groups attached to a dodecane chain via sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol typically involves the reaction of dodecanethiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol involves its interaction with various molecular targets. The compound’s hydroxyl and thiol groups allow it to participate in hydrogen bonding and thiol-disulfide exchange reactions, which can modulate the activity of enzymes and other proteins. These interactions can influence cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Hexane-1,6-diylbis(thio))bisethanol
- 2,2’-(Octane-1,8-diylbis(thio))bisethanol
- 2,2’-(Decane-1,10-diylbis(thio))bisethanol
Uniqueness
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
41891-96-7 |
|---|---|
Molecular Formula |
C16H34O2S2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
2-[12-(2-hydroxyethylsulfanyl)dodecylsulfanyl]ethanol |
InChI |
InChI=1S/C16H34O2S2/c17-11-15-19-13-9-7-5-3-1-2-4-6-8-10-14-20-16-12-18/h17-18H,1-16H2 |
InChI Key |
XPFPXZRKIRAJDU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCSCCO)CCCCCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



